(2-Methyl-1H-imidazole-4,5-diyl)dimethanol
Overview
Description
(2-Methyl-1H-imidazole-4,5-diyl)dimethanol is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazoles typically interact with their targets through hydrogen bonding and π-π stacking due to the presence of the imidazole ring . The hydroxyl groups (-OH) attached to the imidazole ring may also participate in hydrogen bonding, potentially influencing the compound’s interaction with its targets.
Biochemical Pathways
Imidazoles are known to play key roles in various biochemical processes, including the synthesis of nucleic acids and proteins, and the regulation of enzyme activity .
Pharmacokinetics
Its water solubility is reported to be 194mg/l at 20℃ , which could influence its absorption and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs high-pressure reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-imidazole-4,5-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
(2-Methyl-1H-imidazole-4,5-diyl)dimethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, imidazole, shares the core structure but lacks the additional functional groups present in (2-Methyl-1H-imidazole-4,5-diyl)dimethanol.
2-Methylimidazole: This compound is similar but does not have the dimethanol groups.
4,5-Dimethylimidazole: Another related compound with different substitution patterns on the imidazole ring.
Uniqueness
This compound is unique due to the presence of both methyl and dimethanol groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-methyl-1H-imidazol-5-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-7-5(2-9)6(3-10)8-4/h9-10H,2-3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZIDJCTTRZYBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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